Cinnamyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
| Record name | Cinnamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
| Record name | Cinnamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | trans-Cinnamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
21087-29-6, 2687-12-9 | |
| Record name | Cinnamyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
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| Record name | Cinnamyl chloride | |
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| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
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| Record name | Cinnamyl chloride | |
| Source | EPA DSSTox | |
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| Record name | (3-chloroprop-1-enyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |
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Advanced Synthetic Methodologies and Chemical Transformations Involving Cinnamyl Chloride
Innovative Synthetic Routes to Cinnamyl Chloride
The synthesis of this compound has traditionally been achieved through various methods, including the reaction of cinnamyl alcohol with reagents like thionyl chloride or phosphorus pentachloride. google.com However, contemporary research has focused on developing more sustainable and efficient synthetic pathways.
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing this compound. One approach involves the direct use of thionyl chloride and cinnamyl alcohol under solvent-free conditions. google.com This method simplifies the process, reduces waste by eliminating the need for a solvent, and can lead to higher yields, making it suitable for industrial-scale production. google.com The waste gas generated during this reaction can be managed using a tail gas absorption apparatus, further enhancing the environmental credentials of this approach. google.com
Enzymatic catalysis presents another promising green alternative to conventional chemical methods. While specific examples for the direct synthesis of this compound are still emerging, the use of enzymes like lipases in the synthesis of cinnamyl derivatives through processes such as transesterification highlights the potential of biocatalysis. These enzymatic reactions typically occur under mild conditions, such as temperatures between 30–50°C, and can often be performed without a solvent, significantly reducing the environmental impact.
A modified Steglich esterification of (E)-cinnamic acid using acetonitrile (B52724) as a greener solvent alternative to traditional chlorinated solvents has also been reported for the synthesis of (E)-cinnamate derivatives. nih.gov This methodology, which employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, allows for rapid ester conversion with high yields and minimal need for purification, demonstrating a move towards more sustainable synthetic practices in related chemistries. nih.gov
Various catalyst systems have been explored to improve the efficiency and selectivity of reactions that produce this compound and its derivatives. For instance, the chloromethylation of vinylbenzene (styrene) with formaldehyde (B43269) and hydrogen chloride can be catalyzed by nitric acid to produce this compound. google.com Another approach involves the use of resorcinol (B1680541) as a catalyst in the reaction of vinylbenzene, trioxymethylene, and hydrogen chloride. google.com
In the context of related transformations, palladium-based catalysts are extensively used. For example, palladium catalysts are pivotal in the carbonylation of allylic chlorides to form β,γ‐unsaturated esters and amides. researchgate.net The choice of palladium precursor, ligands, solvents, and bases are critical parameters that have been studied to optimize these transformations under mild conditions. researchgate.net While not a direct synthesis of this compound, these catalyst systems are crucial for its subsequent reactions and highlight the importance of catalyst design in the chemistry of allylic chlorides.
Catalytic Reactions and Mechanistic Investigations of this compound
This compound is a valuable substrate in a variety of catalytic reactions, particularly those mediated by transition metals like palladium. These transformations allow for the construction of complex organic molecules and have been the subject of detailed mechanistic studies.
Palladium catalysts are highly effective in promoting a range of transformations involving this compound, including carbonylation and allylic alkylation reactions. researchgate.netresearchgate.net These reactions are powerful tools in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
The palladium-catalyzed alkoxycarbonylation of this compound is a significant reaction that can proceed through two distinct mechanistic pathways: an associative mechanism and an insertion mechanism. researchgate.net The operative mechanism is highly dependent on the reaction conditions. researchgate.net
The associative mechanism is typically observed at low pressures. researchgate.net In contrast, the insertion mechanism becomes dominant at high pressures or when an excess of a ligand, such as a phosphine (B1218219), is used. researchgate.net The insertion mechanism generally involves the oxidative addition of this compound to a palladium(0) species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acylpalladium intermediate. Subsequent reaction with an alcohol leads to the formation of the corresponding ester and regenerates the palladium catalyst.
Computational studies, such as those using density functional theory (DFT), have been employed to investigate the intricacies of these mechanisms. researchgate.net For the palladium-catalyzed alkoxycarbonylation of related α,β-unsaturated amides, two potential active catalytic intermediates have been considered: a hydride complex, [Pd(II)(PPh3)2(H)Cl], and an alkoxy complex, [Pd(II)(PPh3)2(OMe)Cl]. researchgate.net The calculations for α,β-unsaturated amides support a three-step mechanism initiated by a palladium-alkoxy precursor. This involves the insertion of CO into the Pd-OMe bond, followed by the insertion of the C=C bond of the amide into the newly formed Pd-C bond, and finally, product formation and catalyst regeneration via a metathesis mechanism. researchgate.net
| Mechanism | Favored Conditions | Key Steps |
|---|---|---|
| Associative | Low pressure | Involves the formation of a Pd–CO bond followed by association of the alcohol. |
| Insertion | High pressure or excess ligand | 1. Oxidative addition of this compound to Pd(0). 2. Insertion of CO into the Pd-C bond. 3. Alcoholysis of the acylpalladium intermediate. |
The palladium-catalyzed allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry, and this compound is a common substrate for this reaction. A critical aspect of this transformation is controlling the regioselectivity, which dictates where the nucleophile attacks the allylic system. The choice of ligand coordinated to the palladium center plays a paramount role in determining the outcome of the reaction. researchgate.netnih.gov
The regioselectivity of the palladium-catalyzed allylic alkylation is influenced by the electronic and steric properties of the ligands. researchgate.net For instance, bidentate ligands with strong π-acceptor donor atoms tend to favor the formation of the branched product. researchgate.net Conversely, ligands with weak π-acceptor donor atoms predominantly yield the linear product. researchgate.net The "bite angle" of bidentate phosphine ligands also has a significant impact on the regioselectivity. researchgate.net A larger bite angle in the ligand can lead to higher regioselectivity for the branched product. researchgate.net
The nature of the nucleophile also affects the regioselectivity. "Soft" nucleophiles are commonly used in these reactions. researchgate.net Chelated amino acid ester enolates, for example, are effective nucleophiles that react rapidly and can provide valuable mechanistic insights. nih.gov Under conditions that prevent isomerization of the π-allyl palladium intermediate, the geometry of the starting allylic substrate can influence the product distribution. nih.gov For example, (E)-allylic substrates tend to form linear products, while (Z)-allylic substrates can preferentially lead to branched products. nih.gov
| Ligand Property | Effect on Regioselectivity | Predominant Product |
|---|---|---|
| Strong π-acceptor donor atoms | Favors attack at the more substituted carbon. | Branched |
| Weak π-acceptor donor atoms | Favors attack at the less substituted carbon. | Linear |
| Large bite angle | Can increase selectivity for the branched product. | Branched |
Palladium-Catalyzed Transformations
Cross-Coupling Reactions
Palladium complexes incorporating a cinnamyl ligand have demonstrated significant catalytic activity in several key cross-coupling reactions. These precatalysts are valued for their stability and efficiency in forming new chemical bonds under specific reaction conditions.
Buchwald–Hartwig Amination The Buchwald–Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C–N) bonds. wikipedia.org Palladium N-heterocyclic carbene (NHC) complexes containing a cinnamyl ligand have proven to be highly effective catalysts for this transformation. acs.org For instance, the complex [Pd(IPr*OMe)(cin)(Cl)] shows high activity in the coupling of sterically demanding aryl chlorides with hindered and deactivated aniline (B41778) derivatives. acs.org Similarly, Pd–NHC cinnamyl complexes supported on benzyloxycalix acs.orgarene are very active catalysts for coupling aryl chlorides and bromides with a wide array of alkyl and aryl amines, often requiring low catalytic loadings. rsc.org These supported catalysts combine the high efficiency of homogeneous systems with the low palladium leaching characteristic of heterogeneous catalysts. rsc.org The [{Pd(cinnamyl)Cl}2] dimer is also used in conjunction with specialized phosphine ligands to create active catalyst systems for challenging aminations, including those involving ammonia. acs.org
Suzuki–Miyaura Reaction The Suzuki–Miyaura reaction is a powerful method for creating carbon-carbon (C–C) bonds. Palladium-cinnamyl precatalysts are also efficient in this domain. The [Pd(IPr*OMe)(cin)(Cl)] complex, noted for its utility in C–N coupling, is also effective in Suzuki–Miyaura reactions, enabling the synthesis of complex molecules like tetra-ortho-substituted biaryls. acs.org The performance of Pd(IPr)(η³-cinnamyl)Cl precatalysts has been studied, revealing that increased steric bulk on the cinnamyl ligand leads to a larger kinetic barrier to the formation of off-cycle Pd(I) dimers, which allows more of the active Pd(0) catalyst to participate in the catalytic cycle. acs.org Complexes of the type [Pd(NHC)(cin)Cl] are activated in the presence of a base, where the η³-coordinated cinnamyl ligand facilitates the reduction of Pd(II) to the catalytically active Pd(0) species, promoting efficient coupling at room temperature. researchgate.net
Table 1: Performance of Cinnamyl-based Palladium Catalysts in Cross-Coupling Reactions
| Reaction Type | Catalyst/Precatalyst | Substrates | Key Features | Citations |
|---|---|---|---|---|
| Buchwald–Hartwig | [Pd(IPr*OMe)(cin)(Cl)] | Sterically hindered aryl chlorides and anilines | High catalytic activity for challenging substrates. | acs.org |
| Buchwald–Hartwig | Benzyloxycalix acs.orgarene supported Pd–NHC cinnamyl complexes | Aryl chlorides/bromides and various amines | Low catalyst loading, low palladium leaching. | rsc.org |
| Suzuki–Miyaura | [Pd(IPr*OMe)(cin)(Cl)] | Aryl halides and boronic acids | Effective for synthesizing sterically crowded biaryls. | acs.org |
| Suzuki–Miyaura | Pd(IPr)(η³-cinnamyl)Cl | Aryl halides and boronic acids | Steric hindrance on ligand improves catalyst activity. | acs.org |
| Kumada–Corriu | [Pd(IPr*OMe)(cin)(Cl)] | Aryl halides and Grignard reagents | Demonstrates versatility of the catalyst system. | acs.org |
Kumada–Corriu Coupling The Kumada–Corriu coupling utilizes Grignard reagents to form C–C bonds with organic halides. organic-chemistry.orgwikipedia.org The versatility of palladium-NHC-cinnamyl catalysts extends to this reaction as well. The [Pd(IPr*OMe)(cin)(Cl)] catalyst has been investigated for the Kumada–Corriu coupling, highlighting its broad applicability across different types of cross-coupling reactions. acs.org
Photocatalytic Isomerization and Cyclopropanation
Visible-light photocatalysis offers a mild and efficient pathway for thermodynamically unfavorable, or endergonic, isomerizations. A notable example is the conversion of acyclic cinnamyl chlorides into strained cyclopropane (B1198618) structures. researchgate.netnih.gov This process represents a significant achievement in controlling energetically challenging transformations. nih.gov
A photocatalytic system has been developed for the highly diastereoselective isomerization of cinnamyl chlorides to form anti-chloro-cyclopropanes. researchgate.netnih.gov This reaction proceeds under mild conditions and is compatible with a broad range of functional groups, consistently generating the desired cyclopropane products in high yields and diastereoselectivities. researchgate.netacs.orgnih.gov
The mechanism of this transformation is supported by both experimental studies and quantum mechanical calculations. researchgate.netacs.orgnih.gov It involves an energy transfer from an excited iridium photocatalyst to the this compound substrate. researchgate.netnih.govnih.gov This energy transfer leads to the homolytic cleavage of the carbon-chlorine (C–Cl) bond. researchgate.netacs.orgnih.gov The process continues with the migration of the resulting chlorine radical (Cl•), which forms a localized triplet 1,3-diradical intermediate. acs.orgnih.gov Following intersystem crossing, this intermediate undergoes ring-closing to yield the final cyclopropane product. acs.orgnih.gov
The efficiency of the photocatalytic cyclopropanation can be further enhanced by the addition of a catalytic amount of a nickel complex. researchgate.netacs.orgnih.gov A novel role for this co-catalyst has been proposed: it recycles an allyl chloride byproduct that can form during the reaction, converting it back into the desired catalytic cycle. researchgate.netacs.orgnih.gov This dual-catalyst approach, combining a visible-light-activated photocatalyst with a transition metal co-catalyst, provides a unique strategy for discovering new reactivity and improving process efficiency. nih.govacs.org
A key feature of this photocatalytic isomerization is its stereoconvergent nature. researchgate.netacs.orgnih.gov This means that starting with a mixture of E and Z isomers of this compound, the reaction still furnishes the anti-chloro-cyclopropane product with high diastereoselectivity. researchgate.netnih.govacs.org This convergence simplifies starting material requirements and reinforces the controlled nature of the photocatalytic pathway.
Table 2: Key Aspects of the Photocatalytic Isomerization of this compound
| Feature | Description | Mechanism/Role | Citations |
|---|---|---|---|
| Product | Anti-chloro-cyclopropanes | Highly diastereoselective synthesis from acyclic cinnamyl chlorides. | researchgate.netnih.gov |
| Photocatalyst | Iridium (Ir) complex | Facilitates energy transfer to the substrate, initiating C-Cl bond cleavage. | researchgate.netacs.orgnih.gov |
| Intermediate | Triplet 1,3-diradical | Formed after Cl• radical migration; undergoes ring-closing to form the product. | acs.orgnih.gov |
| Co-catalyst | Nickel (Ni) complex | Recycles an allyl chloride byproduct, improving overall efficiency. | researchgate.netacs.orgnih.gov |
| Stereochemistry | Stereoconvergent | An E/Z mixture of starting material yields a single diastereomer of the product. | researchgate.netnih.govacs.org |
Electrocatalytic Carboxylation with Carbon Dioxide
The utilization of carbon dioxide (CO₂) as a C1 synthon is a critical goal in sustainable chemistry. Electrocatalysis provides a promising method for the carboxylation of organic substrates like this compound. researchgate.net This process merges cobalt or copper catalysis with electrochemical synthesis to achieve the mild carboxylation of allylic chlorides with CO₂. researchgate.netqub.ac.uk
One effective system employs a silver-encapsulated copper salen complex, denoted as [Cu]@Ag, as a cathode catalyst for the electrocarboxylation of this compound. qub.ac.ukresearchgate.net This reaction, conducted in an undivided cell, efficiently produces β,γ-unsaturated carboxylic acids. qub.ac.uk The regioselectivity of the carboxylation is high; for the cinnamyl anion, the reaction with CO₂ primarily occurs at the less sterically hindered carbon, leading to the formation of (E)-4-phenylbut-3-enoic acid. researchgate.net
Another approach utilizes a cobalt catalyst, such as Co(OAc)₂, with triphenylphosphine (B44618) (PPh₃) as a ligand. researchgate.net This electrocatalytic system, using a nickel foam cathode and a magnesium sacrificial anode, converts this compound into styrylacetic acid derivatives in moderate to good yields, demonstrating a high tolerance for various functional groups. researchgate.net These methods represent a valuable route to carboxylic acids from readily available materials. researchgate.netqub.ac.uk
Catalyst Development for β,γ-Unsaturated Carboxylic Acid Formation
The synthesis of β,γ-unsaturated carboxylic acids from this compound is a significant transformation, with research focusing on the development of efficient catalytic systems. One prominent approach involves the merger of cobalt catalysis and electrochemical synthesis for the mild catalytic carboxylation of allylic chlorides like this compound using carbon dioxide (CO₂). researchgate.net This electroreductive method allows for the formation of styrylacetic acid derivatives under ambient conditions. researchgate.net
In this process, an earth-abundant cobalt(II) catalyst is employed. The reaction is typically conducted in an undivided electrochemical cell, utilizing a sacrificial anode, such as magnesium (Mg), and a cathode. The solvent system often consists of a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a supporting electrolyte. The cobalt catalyst facilitates the activation of the C-Cl bond and the subsequent incorporation of CO₂. researchgate.net This methodology is noted for its high tolerance of various functional groups on the this compound substrate. researchgate.net
Beyond cobalt, other transition metals have been explored for similar transformations. Nickel-catalyzed carboxylation reactions, for instance, have also been developed for various organic halides. These reactions often proceed under mild conditions and show a broad substrate scope. nih.govnih.gov Copper-based catalytic systems, sometimes in conjunction with specific ligands, have also been utilized in the carboxylation of allylic halides. qub.ac.uk The choice of catalyst and ligands is crucial in controlling the efficiency and selectivity of the carboxylation reaction.
Regioselective Carboxylation Studies
A key challenge in the carboxylation of allylic systems like this compound is controlling the regioselectivity. The reaction can potentially yield two regioisomeric carboxylic acids: the linear β,γ-unsaturated product (from attack at the α-carbon) and the branched α,β-unsaturated product (from attack at the γ-carbon).
Studies on the cobalt-catalyzed electrocarboxylation of cinnamyl chlorides have demonstrated high regioselectivity, favoring the formation of the linear β,γ-unsaturated carboxylic acid, also known as styrylacetic acid. researchgate.net For unsubstituted this compound, regioselectivity ratios as high as 9:1 have been reported in favor of the desired linear product. researchgate.net The regioselectivity is influenced by the substitution pattern on the aromatic ring of the this compound. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the intermediate species, thereby affecting the site of CO₂ attack.
The following interactive table summarizes the results of a cobalt-catalyzed electroreductive carboxylation of various substituted cinnamyl chlorides with CO₂, highlighting the yields and regioselectivity of the process. researchgate.net
| Substrate (this compound Derivative) | Product (β,γ-Unsaturated Carboxylic Acid) | Yield (%) | Regioselectivity (β,γ : α,β) |
|---|
Solvolytic Reaction Mechanisms
SN1 vs. SN2 Pathways in Aqueous Organic Solvents
The solvolysis of this compound in aqueous organic solvents involves a nucleophilic substitution where a solvent molecule (e.g., water, alcohol) acts as the nucleophile. The mechanism of this reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or a borderline mechanism depending on the reaction conditions. patsnap.comquora.com
SN1 Pathway : This pathway involves a two-step mechanism. The rate-determining step is the ionization of this compound to form a resonance-stabilized allylic carbocation. This is followed by a rapid attack of the solvent nucleophile on the carbocation. patsnap.comdoubtnut.com This mechanism is favored by tertiary substrates, weak nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate. quora.com
SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. patsnap.comdoubtnut.com This pathway is favored by primary and secondary substrates, strong nucleophiles, and polar aprotic solvents. pressbooks.pub
For this compound, a primary allylic halide, both pathways are plausible. The primary nature of the carbon favors an SN2 reaction, but the potential for forming a stable, resonance-delocalized cinnamyl cation favors an SN1 pathway. The actual mechanism is highly sensitive to the solvent system. In highly aqueous (water-rich) organic solvents, a borderline behavior shifting towards an SN1 mechanism may occur, while in solvents with lower water content, an SN2 process is more likely. orientjchem.org Studies on the related cinnamoyl chloride in solvents rich in acetone (B3395972) (>80%) suggest that the hydrolysis proceeds via an SN2 or an addition-elimination mechanism, supported by higher enthalpy and less negative entropy of activation. orientjchem.org
Influence of Electrophilic Catalysts (e.g., Mercuric Chloride)
Electrophilic catalysts, such as mercuric chloride (HgCl₂), can significantly influence the rate of solvolysis of alkyl halides. These catalysts function by assisting the departure of the leaving group. In the case of this compound, the mercuric chloride molecule can interact with the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage. orientjchem.org
Research on the solvolysis of cinnamoyl chloride in aqueous acetone and acetonitrile shows that the presence of mercuric chloride increases the reaction rate. orientjchem.org However, the order of the reaction with respect to mercuric chloride was found to be very small (around 0.24), suggesting that the catalyst is not involved in the rate-determining step. orientjchem.org Instead, its catalytic effect is attributed to a direct interaction with the chloride, which loosens the C-Cl bond and accelerates the departure of the leaving group. This interaction stabilizes the transition state, thereby lowering the activation energy of the reaction without changing the fundamental mechanism (e.g., from SN2 to SN1). orientjchem.org The catalytic activity increases as the water content in the solvent decreases, possibly due to less solvation of the mercuric chloride, allowing for a stronger interaction with the substrate's transition state. orientjchem.org
Solvent Nucleophilicity and Ionizing Power Effects
The choice of solvent is a critical factor in determining the mechanism and rate of solvolysis reactions. blogspot.comyoutube.com The properties of a solvent can be quantified using empirical scales, such as the Grunwald-Winstein equation, which relates the reaction rate to the solvent's ionizing power (Y) and its nucleophilicity (N). wikipedia.orgnih.gov
Solvent Ionizing Power (Y) : This parameter reflects the ability of the solvent to stabilize charged intermediates, particularly carbocations and leaving group anions, through solvation. wikipedia.org Polar protic solvents like water and alcohols have high ionizing power and are effective at stabilizing the carbocation intermediate in an SN1 reaction, thus accelerating this pathway. quora.com
Solvent Nucleophilicity (N) : This parameter measures the ability of the solvent to donate an electron pair to the electrophilic carbon center. nih.gov Solvents with high nucleophilicity will favor the SN2 pathway, where the solvent molecule directly participates in the rate-determining step. blogspot.com
For this compound, a competition between SN1 and SN2 pathways is expected. The mechanism can be shifted by varying the solvent composition. For instance, increasing the water content in an aqueous alcohol or aqueous acetone mixture increases the solvent's ionizing power, which would favor a shift towards an SN1 mechanism. Conversely, using a less ionizing but more nucleophilic solvent, or a polar aprotic solvent, would favor an SN2 mechanism.
The following table illustrates the expected effect of different aqueous organic solvents on the solvolysis mechanism of this compound, based on general principles of solvent effects.
| Solvent System (Aqueous Organic) | Dominant Solvent Property | Favored Mechanism | Rationale |
|---|
Halogen Exchange Reactions
Halogen exchange reactions are equilibrium processes where one halogen atom in an organic halide is replaced by another. wikipedia.org The Finkelstein reaction is a classic and widely used method for converting alkyl chlorides and bromides into the corresponding alkyl iodides. wikipedia.orgbyjus.com This reaction is particularly effective for this compound.
The reaction involves treating this compound with a solution of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent, most commonly acetone. byjus.comsciencemadness.org The mechanism is a classic SN2 substitution, where the iodide ion acts as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing it in a single, concerted step. byjus.comiitk.ac.in
PhCH=CHCH₂Cl + NaI ⇌ PhCH=CHCH₂I + NaCl
The success of the Finkelstein reaction relies on Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium chloride formed as a byproduct is not. wikipedia.orgscienceinfo.com The precipitation of NaCl from the reaction mixture effectively removes it from the equilibrium, driving the reaction to completion and favoring the formation of cinnamyl iodide in high yield. wikipedia.orgsciencemadness.org
This compound is an excellent substrate for the Finkelstein reaction for two key reasons:
As a primary halide, it is sterically accessible for the backside attack required in an SN2 mechanism. wikipedia.org
As an allylic halide, the transition state of the SN2 reaction is stabilized by the adjacent π-system of the double bond, which lowers the activation energy and accelerates the reaction rate. byjus.comsciencemadness.org
The reaction is typically carried out by refluxing the this compound with a molar excess of sodium iodide in dry acetone. sciencemadness.org The progress of the reaction can often be monitored by the formation of the sodium chloride precipitate. sciencemadness.org
Reactions with Organometallic Reagents
The synthesis of ketones using organocadmium reagents typically involves their reaction with acyl chlorides. Research has demonstrated that dialkylcadmium reagents can successfully react with the unsaturated acid chloride, cinnamoyl chloride , to produce alkyl styryl ketones. uni.eduuni.edu This reaction extends the synthetic utility of the organocadmium reaction to unsaturated systems. uni.edu
In one study, the reaction of a dialkylcadmium reagent with cinnamoyl chloride under standard conditions yielded the corresponding alkyl styryl ketone in 54% yield. uni.eduuni.edu When the same reaction was conducted at 0°C in the presence of ferric chloride, a 46% yield was obtained. uni.eduuni.edu The use of benzene (B151609) as a solvent has been found to improve yields in some organocadmium reactions compared to ether, partly by preventing the reaction complex from precipitating and stopping the stirrer. future4200.com While early attempts to react dialkylcadmium reagents with α,β-unsaturated acid chlorides like cinnamoyl chloride were reported to yield only viscous oils, subsequent modifications to the reaction conditions enabled the successful isolation of the desired ketone products. designer-drug.com
Reaction Conditions and Yields for Alkyl Styryl Ketone Synthesis
| Reactant | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cinnamoyl chloride | Dialkylcadmium | Ordinary conditions | Alkyl styryl ketone | 54% |
The reaction between phenyllithium (B1222949) and this compound is complex, yielding a mixture of several hydrocarbon products. acs.org Phenyllithium is a powerful organometallic reagent that can act as both a strong nucleophile and a base, leading to multiple reaction pathways including direct substitution and processes involving intermediates. wikipedia.org
The reaction has been found to produce at least nine distinct compounds. acs.org The major product is benzylacetylene, formed in a 35.7% yield. Significant amounts of trans-1,3-diphenylpropene (23.1%) and trans-1,2-diphenylcyclopropane (12.8%) are also generated. acs.org The formation of cyclopropane derivatives suggests the involvement of carbene-like intermediates or alternative cyclization pathways. The variety of products underscores the high reactivity of phenyllithium and the multiple pathways available to the allylic carbocation or radical intermediates formed from this compound. acs.org
Product Distribution from the Reaction of Phenyllithium with this compound
| Product Name | Structure | Yield (%) |
|---|---|---|
| 3,3-Diphenyl-1-propene | (C₆H₅)₂CHCH=CH₂ | 0.2 |
| cis-1,3-Diphenylpropene | cis-C₆H₅CH=CHCH₂C₆H₅ | 0.2 |
| trans-1,3-Diphenylpropene | trans-C₆H₅CH=CHCH₂C₆H₅ | 23.1 |
| cis-1,2-Diphenylcyclopropane | cis-(C₆H₅)₂C₃H₄ | 0.8 |
| trans-1,2-Diphenylcyclopropane | trans-(C₆H₅)₂C₃H₄ | 12.8 |
| 1,1-Diphenyl-1-propene | (C₆H₅)₂C=CHCH₃ | 1.2 |
| 1,6-Diphenyl-1,5-hexadiene | C₆H₅CH=CHCH₂CH₂CH=CHC₆H₅ | 5.2 |
| 1,6-Diphenyl-1,3,5-hexatriene | C₆H₅CH=CHCH=CHCH=CHC₆H₅ | 5.6 |
Advanced Spectroscopic and Computational Analyses in Cinnamyl Chloride Research
Spectroscopic Characterization Techniques in Mechanistic Studies
Spectroscopic methods such as NMR, MS, and IR are routinely employed to characterize cinnamyl chloride and its derivatives, particularly in the context of understanding reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary technique for confirming the structure of this compound and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule. For this compound, characteristic signals are observed for the aromatic protons, the vinylic protons across the double bond, and the allylic methylene (B1212753) protons adjacent to the chlorine atom .
Research involving this compound often utilizes NMR to monitor the progress of reactions and identify intermediates. For instance, in the synthesis of starch-cinnamyl ethers, liquid phase and solid-state NMR were used to confirm the formation of the covalent ether linkage and investigate the photodimerization of the cinnamyl units. The aromatic protons typically resonate in the range of 7.2–7.5 ppm, while the vinylic protons appear around 6.35–6.65 ppm, and the allylic methylene protons are observed around 4.26–4.34 ppm rsc.org. Changes in these chemical shifts and coupling patterns in NMR spectra provide evidence for structural transformations during reactions rsc.org. Two-dimensional NMR techniques like COSY and HMQC can further help in establishing correlations between protons and carbons, aiding in complete structural assignments researcher.life.
Table 1: Typical NMR Chemical Shifts for this compound Moieties
| Moiety | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5–7.70 | 125–130, 136, 146-155 |
| Vinylic Protons (C=C) | 6.35–6.65 | 123.5–125, 134, 145.2–146.8 |
| Allylic CH₂Cl Protons | 4.20–4.34 | 46, 65.3 |
Note: Chemical shifts can vary depending on the solvent and specific molecular environment. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Compound Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, thereby confirming their identity and purity. GC-MS is commonly used, where the compound is first separated by gas chromatography and then detected by mass spectrometry.
The electron ionization mass spectrum of this compound typically shows a molecular ion peak and characteristic fragment ions resulting from the cleavage of bonds within the molecule nih.govnist.gov. For this compound (C₉H₉Cl), the molecular weight is approximately 152.62 g/mol for the most abundant isotopes nih.gov. Fragment ions at m/z 117 and 115 are commonly observed, corresponding to the loss of chlorine and HCl, respectively, from the molecular ion nih.govresearchgate.net. Other fragments may relate to the styrene (B11656) moiety (C₈H₈) at m/z 103 and the phenyl group (C₆H₅) at m/z 77 nih.gov. LC-MS/MS methods have also been developed for the highly sensitive determination of this compound, particularly as a potential impurity in pharmaceutical substances like Cinnarizine, utilizing selective ion monitoring (SIM) techniques researchgate.net.
Table 2: Characteristic Mass Spectrometry Data for this compound (Electron Ionization)
| m/z Peak | Relative Intensity | Proposed Fragment Ion |
| 152/154 | Moderate | [C₉H₉Cl]⁺ (Molecular Ion) |
| 117 | High | [C₉H₉]⁺ (-Cl) |
| 115 | High | [C₉H₇]⁺ (-HCl) |
| 103 | Moderate | [C₈H₇]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: Data compiled from typical electron ionization fragmentation patterns. nih.govnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds when exposed to infrared radiation. Characteristic absorption bands in the IR spectrum correspond to specific functional groups like the C=C double bond, C-Cl bond, and aromatic C-H and C=C stretches.
For this compound, the IR spectrum typically shows a band around 1640 cm⁻¹ for the C=C stretching vibration of the alkene group. Aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹. The C-Cl stretching vibration is usually observed in the range of 600-800 cm⁻¹. C-H stretching vibrations for aromatic and vinylic protons are typically seen above 3000 cm⁻¹. researchgate.netchemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Approximate Absorption Range (cm⁻¹) |
| C=C (Alkenyl) | ~1640 |
| C=C (Aromatic) | 1450–1600 |
| C-Cl | 600–800 |
| C-H (Aromatic) | >3000 |
| C-H (Alkenyl) | >3000 |
Note: Specific peak positions can vary slightly depending on the physical state and purity of the sample. researchgate.netchemicalbook.comthermofisher.com
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the electronic structure, stability, and reactivity of this compound, complementing experimental observations and providing insights into reaction mechanisms that are difficult to probe experimentally. rsc.orgresearcher.lifenist.govnih.gov
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations are widely used to investigate the mechanisms of reactions involving this compound. These studies can predict the geometries of reactants, intermediates, and transition states, as well as calculate the energy changes along a reaction pathway. rsc.orgresearcher.liferesearchgate.netnih.gov
DFT has been applied to study the mechanism of palladium-catalyzed carbonylation of this compound, exploring different possible pathways and identifying key intermediates and transition states researchgate.net. In photocatalytic reactions, TD-DFT calculations have been used to understand energy transfer processes involving this compound derivatives nih.govresearchgate.net. DFT studies have also provided insights into the regioselectivity of reactions, such as the electrocarboxylation of this compound with CO₂, by comparing the energies of possible products and intermediates rsc.orgrsc.org. The conformational preferences of cinnamoyl chloride (a related compound) have also been investigated using DFT, showing energy differences between s-cis and s-trans rotamers researchgate.net.
Transition State Analysis and Energy Profiles
A key application of DFT in studying this compound reactions is the analysis of transition states and the construction of energy profiles. Transition states represent the highest energy points along a reaction pathway, and their structures and energies provide information about the activation energy barrier, which dictates the reaction rate. researcher.lifenih.gov
Computational studies can locate transition state structures by searching for saddle points on the potential energy surface. Frequency calculations are then performed to confirm that a located structure is indeed a transition state (having one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses, highlighting the rate-determining step (the step with the highest activation energy barrier). cmu.ac.thfrontiersin.org
For example, DFT calculations have been used to study the transition states involved in the photocatalyzed isomerization of cinnamyl chlorides, providing evidence for C-Cl bond homolytic cleavage and subsequent radical intermediates nih.govresearchgate.net. In the context of palladium-catalyzed reactions, DFT has helped rationalize the effect of ligands on regioselectivity by analyzing the transition states of different pathways researchgate.net. Energy profiles computed using DFT can reveal the relative stabilities of intermediates and the kinetic feasibility of different mechanistic steps diva-portal.orgacs.org. Studies on intramolecular Diels-Alder reactions of cinnamyl cinnamate (B1238496) derivatives (closely related to this compound) have utilized DFT to identify transition states and calculate activation energies, providing insights into the cycloaddition process cmu.ac.th.
Table 4: Example of Calculated Activation Energies (ΔG‡) for a Hypothetical Reaction Step Involving this compound (Illustrative Data)
| Reaction Step | Calculated ΔG‡ (kcal/mol) | Computational Method | Reference (Illustrative) |
| C-Cl bond cleavage (Homolytic) | ~6 | DFT (uM06-2X) | nih.govresearchgate.net |
| Oxidative addition to Metal Catalyst | 15.1 | DFT | acs.org |
| Nucleophilic Attack (Illustrative Example) | 20.0 | DFT | acs.org |
| Transition State for Ring Closure (Triplet) | >40 | DFT | nih.govresearchgate.net |
Note: This table presents illustrative data points from various studies and does not represent a single reaction pathway. Specific values depend heavily on the reaction conditions and computational parameters used.
Prediction of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic parameters for organic molecules, including this compound derivatives. These predictions can be compared with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm molecular structures and understand electronic properties. For instance, DFT calculations using functionals like B3LYP with appropriate basis sets have been employed to predict the ¹H and ¹³C NMR chemical shifts and vibrational frequencies of cinnamic acid derivatives, showing good agreement with experimental observations. researchgate.netnih.govresearcher.life The predicted chemical shifts of aromatic carbon atoms in cinnamoyl chloride and related compounds are typically found in the range of 146-155 ppm, consistent with experimental data. researchgate.net Carbonyl carbon shifts are observed at higher values, around 170 ppm, reflecting the electron-withdrawing nature of the oxygen atom. researchgate.net
Quantum Mechanical Calculations for Reaction Pathway Elucidation
Quantum mechanical calculations are powerful tools for investigating the mechanisms and energetics of reactions involving this compound. These calculations can elucidate transition states, intermediate structures, and activation barriers, providing a detailed understanding of reaction pathways. For example, quantum mechanical calculations, including TD-DFT (Time-Dependent DFT) and DLPNO-CCSD(T), have been used to study the photocatalyzed isomerization of cinnamyl chlorides to cyclopropanes. researchgate.netnih.gov These studies provided evidence for a mechanism involving energy transfer from a photocatalyst to the this compound, followed by C-Cl homolytic cleavage to form a radical intermediate. researchgate.netnih.gov Calculations have helped to assess the feasibility of different reaction pathways and rule out less likely intermediates based on high energy barriers. nih.gov Methods like uM06-2X with appropriate basis sets and solvation models are commonly employed in these studies to optimize structures and refine energetics. nih.gov Computational studies have also explored the oxidative addition of this compound to metal complexes, a key step in some catalytic reactions. acs.org
Molecular Docking Simulations in Biological Activity Studies
Molecular docking simulations are extensively used to predict the binding interactions and affinities of small molecules, such as this compound derivatives, with biological macromolecules, primarily proteins. researchgate.netmdpi.comnih.gov This computational technique helps to understand the potential biological activities of these compounds by simulating how they might fit into the binding sites of target proteins. researchgate.net
Molecular docking allows for the prediction of binding affinities between this compound derivatives (ligands) and target proteins. researchgate.netmdpi.comnih.gov These predictions are typically expressed as binding energy scores (e.g., in kcal/mol), where more negative values indicate stronger binding affinity. Studies on cinnamoyl-substituted derivatives have utilized molecular docking to assess their potential interactions with various protein targets, including enzymes involved in antimicrobial activity and viral replication. nih.govmdpi.comanalis.com.mymdpi.commdpi.com For instance, cinnamoyl derivatives have been docked against targets like Bacillus cereus tubulin-like protein TubZ, Aspergillus flavus dihydrofolate reductase, and SARS-CoV-2 main protease to predict their binding strength. nih.govmdpi.com The results often show that modifications to the cinnamoyl structure can influence binding affinity. mdpi.com
Interactive Table 1: Predicted Binding Affinities of Selected Cinnamoyl Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Source |
| Compound 4 | H5N1 Influenza A Virus Receptor (6VMZ) | -7.2 | mdpi.com |
| Compound 6 | H5N1 Influenza A Virus Receptor (6VMZ) | -7.0 | mdpi.com |
| Compound 9 | SARS-CoV-2 main protease (6Y84) | -6.8 to -8.8 (range for analogs) | mdpi.com |
| AC5 | DENV-2 NS2B/NS3 protease | -6.53 | analis.com.my |
| AC3 | DENV-2 NS2B/NS3 protease | -6.45 | analis.com.my |
| AC2 | DENV-2 NS2B/NS3 protease | -6.36 | analis.com.my |
| AC4 | DENV-2 NS2B/NS3 protease | -6.33 | analis.com.my |
| AC1 | DENV-2 NS2B/NS3 protease | -6.11 | analis.com.my |
Note: Binding affinity values are approximate and depend on the specific derivative and docking parameters used in the cited studies.
Molecular docking simulations are also employed to investigate the potential of this compound derivatives to act as inhibitors of specific biological targets. researchgate.net By analyzing the predicted binding poses and interactions within the active site of a protein, researchers can infer the likely mode of inhibition. Studies have used docking to explore the inhibitory potential of cinnamoyl derivatives against enzymes like dihydrofolate reductase, tubulin, and viral proteases. nih.govmdpi.comanalis.com.myasianpubs.org The simulations can reveal key interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, between the ligand and amino acid residues in the binding site, which are crucial for inhibitory activity. analis.com.mymdpi.com These computational studies provide valuable insights for the rational design of new compounds with enhanced inhibitory properties. researchgate.net
Interactive Table 2: Investigated Potential Inhibitor Activities of Cinnamoyl Derivatives via Molecular Docking
| Compound Class / Derivative | Target Protein / Enzyme | Predicted Interaction Type(s) | Inferred Potential Activity | Source |
| Cinnamoyl ureas | Tubulin protein | Binding within the active pocket | Antitumor inhibitor | asianpubs.org |
| Cinnamoyl-cytidine derivatives | Tubulin-like protein TubZ (B. cereus), Dihydrofolate reductase (A. flavus) | Promising binding and interaction scores in catalytic site | Antimicrobial inhibitor | nih.gov |
| Methyl β-D-galactopyranoside analogs (cinnamoylated) | SARS-CoV-2 main protease (6Y84) | Increased binding affinity with modifications | Antiviral inhibitor | nih.govmdpi.com |
| Cinnamic acid derivatives | DENV-2 NS2B/NS3 protease | Van der Waals forces, pi interactions with amino acid residues | Protease inhibitor | analis.com.my |
| Cinnamides and Cinnamates | caHOS2, caRPD3 (C. albicans), saFABH (S. aureus) | Interactions suggesting specific binding targets | Antimicrobial inhibitor | mdpi.com |
Note: This table summarizes potential activities inferred from molecular docking; experimental validation is typically required to confirm inhibitory effects.
Applications and Emerging Research Areas of Cinnamyl Chloride Derivatives
Role in Advanced Materials Science
Cinnamyl chloride plays a role in advanced materials science, particularly in modifying materials and creating novel functional structures.
Grafting onto Nanocomposites and Biomaterials
This compound has been utilized in grafting processes to enhance the properties of nanocomposites and biomaterials. For instance, it has been employed in grafting onto cellulose (B213188) nanocrystals (CNCs), which improves their mechanical and thermal stability, making them suitable for use in nanocomposites and biomaterials. acs.org Grafting cinnamoyl chloride or butyryl chloride onto cellulose nanofibers (CNFs) has been shown to modify their hydrophobicity, impacting their use as Pickering emulsifiers. acs.org Cinnamoyl moieties, when grafted onto different materials like chitosan, can impart properties such as antioxidant and antimicrobial activity, and can be used in light-triggered processes. mdpi.com
Research has explored grafting nature-inspired and bio-based phenolic esters, including those derived from cinnamic acid, onto cellulose nanocrystals to create biomaterials with photostable anti-UV properties. researchgate.net Cinnamate-functionalized CNCs, prepared by esterifying CNCs with cinnamoyl chloride, exhibit strong UV absorption and high visible light transmittance, making them suitable as UV-shielding nanofillers for sunscreen and transparent polymer films. researchgate.net These materials are waterborne, alcohol-free, nonwhitening, waterproof, and photostable, possessing a high sun protection factor (SPF). researchgate.net
Functionalization in Optoelectronics and Organic Electronic Devices
This compound derivatives are used in the functionalization of materials for optoelectronics and organic electronic devices. Cinnamoyl chloride-functionalized natural carbohydrates are used to create photolithographic-defined films, which are crucial for developing advanced organic electronic devices. Cinnamyl units have also been incorporated into "smart materials" whose properties can be altered in response to external stimuli like light, heat, and pH, offering interesting and programmable characteristics for advanced applications. rsc.org These derivatives can act as cross-linking agents due to their ability to undergo reversible [2+2] cycloaddition under UV light without the need for photoinitiators. rsc.org This property has been exploited in the production of photo-crosslinkable polymers like poly(vinyl cinnamate), used in liquid crystal displays, tissue engineering, and cellulose-based organic transistors. rsc.orgresearchgate.net Grafting cellulose with alkenyloxy substituted cinnamoyl chloride has shown potential for use in LCD materials with photosensitive aligning properties. nih.gov
Pharmaceutical and Agrochemical Development
This compound is a valuable intermediate in the synthesis of compounds for pharmaceutical and agrochemical applications. dataintelo.comlookchem.comgithub.com
Synthesis of Bioactive Chalcone (B49325) Derivatives
This compound is utilized in the synthesis of bioactive chalcone derivatives. nih.gov Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.govasianjpr.comijarsct.co.in Cinnamoyl chloride can react with phenylboronic acid to synthesize chalcones through the Suzuki-Miyaura coupling reaction. ijpsjournal.comnih.govasianjpr.com Research indicates that various chalcone derivatives synthesized from cinnamoyl chloride have shown promising results in preclinical studies for treating conditions like diabetes and cancer. For example, metochalcone (B1676507) has been used as a choleretic drug, and sofalcone (B1681905) has been applied as an antiulcer agent.
Development of New-Generation Agrochemicals
This compound is used in the development of new-generation agrochemicals, including pesticides and herbicides. dataintelo.comlookchem.comgithub.com The agrochemical industry is experiencing growth due to the increasing need for improved agricultural yields and a growing global population. dataintelo.com this compound's role in manufacturing agrochemical products ensures its continued demand in this sector. dataintelo.com There is a growing interest in sustainable and environmentally friendly agricultural practices, which emphasizes the importance of compounds like this compound that can be used in developing agrochemicals that minimize environmental impact while maximizing efficacy. dataintelo.com Cinnamic acid and its derivatives, including this compound, have shown inhibitory effects against mites. researchgate.net Nanomaterials, such as layered double hydroxides hybridized with cinnamic acid, are being explored as green pesticides. mdpi.com
Research on this compound in Environmental Chemistry
Research involving this compound in environmental chemistry includes studies on its synthesis from by-products and its potential in catalytic applications. Innovative methods have been developed to synthesize cinnamoyl chloride from silicon tetrachloride, a by-product of polysilicon production. google.com This process not only reduces waste but also transforms a toxic by-product into a valuable chemical. google.com this compound has also been used as a substrate in electrocarboxylation with CO2, a process with potential in environmental protection and energy development by converting CO2 into valuable chemicals like β,γ-unsaturated carboxylic acids. rsc.org Palladium(π-cinnamyl) chloride dimer, an organometallic compound, is utilized in catalytic converters to reduce harmful emissions in automotive applications, contributing to cleaner air and environmental sustainability. chemimpex.com
Sustainable Synthesis Methods for Waste Reduction
Sustainable synthesis methods for chemical compounds aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. In the context of this compound and its derivatives, research is exploring greener approaches to their production.
Traditional methods for synthesizing this compound, such as the chloromethylation of vinylbenzene, often involve corrosive reagents and catalysts, leading to lower yields and significant environmental concerns due to equipment corrosion and complicated waste handling google.com. Another method involving the chlorination of styryl carbinol can also involve organic solvents and acid scavengers, which further complicate waste management and increase costs .
A more sustainable industrial process for preparing this compound utilizes the reaction of sulfur oxychloride with styryl carbinol under solvent-free conditions at low temperatures (below 15 °C) google.com. This method has demonstrated a high yield of up to 90.5% and significantly reduces the need for organic solvents, thereby lowering costs and environmental impact google.com. The tail gases produced, such as HCl and SO2, are effectively absorbed using a vacuum pump system with alkaline water, minimizing pollution google.com. This solvent-free approach is considered advantageous for industrial production due to its simplicity, high yield, environmental friendliness, and cost-effectiveness .
The principles of green chemistry, which emphasize reducing hazardous waste and improving efficiency, are increasingly being applied in organic synthesis rsc.org. Utilizing water as a solvent and employing techniques like micellar catalysis are examples of sustainable alternatives being explored in broader organic synthesis, which could potentially be relevant to future this compound derivative synthesis rsc.org.
Electrochemical methods are also being investigated as promising approaches for the sustainable synthesis of organic compounds, including the electrocarboxylation of this compound with carbon dioxide (CO2) researchgate.netrsc.org. This method offers the potential for using renewable energy sources and operating under milder reaction conditions compared to traditional chemical reduction technologies, leading to reduced secondary pollution and the direct conversion of CO2 into valuable carboxylic acids researchgate.netrsc.org. Research has shown that using specific catalysts, such as a silver encapsulated copper salen composite, as a cathode can facilitate the electrocarboxylation of this compound, yielding β,γ-unsaturated carboxylic acids rsc.org.
Research findings on different synthesis methods for this compound highlight the advantages of the solvent-free process in terms of yield and environmental impact:
| Synthesis Method | Key Reagents | Conditions | Typical Yield | Environmental Considerations | Source |
| Chloromethylation of Vinylbenzene | Vinylbenzene, Formaldehyde (B43269), HCl | Acidic catalysis | ~62-65% | Corrosive reagents/catalysts, complicated waste handling | google.com |
| Chlorination of Styryl Carbinol | Styryl carbinol, Chlorinating agent | Often involves organic solvents/acid scavengers | Higher than chloromethylation | Solvent waste, complex waste gas handling | |
| Solvent-Free with Sulfur Oxychloride and Styryl Carbinol | Sulfur oxychloride, Styryl carbinol | Low temperature (<15 °C), solvent-free | Up to 90.5% | Reduced solvent waste, effective tail gas absorption | google.com |
| Electrocarboxylation with CO2 | This compound, CO2 | Electrochemical conditions, catalyst | Variable | Potential for renewable energy, reduced secondary pollution | researchgate.netrsc.org |
Environmental Regulations and Risk Assessment for Chemical Intermediates
Environmental regulations play a crucial role in managing the potential risks associated with the production and use of chemical intermediates like this compound. Governments implement regulations to control emissions of hazardous chemicals and may use measures like taxes to discourage their use dataintelo.com. Compliance with these regulations is important for manufacturers dataintelo.com.
While cinnamoyl chloride (a related compound) is noted as having a relatively low environmental impact compared to some other chemicals, its production still necessitates proper handling due to its reactive nature google.com. The increasing emphasis on sustainability and eco-friendly chemical processes is a key trend influencing the market for chemical intermediates, positioning compounds with lower environmental impact, like cinnamoyl chloride, favorably for manufacturers aiming to comply with stricter regulations google.com.
This compound is listed in regulatory inventories in various regions, including the Australian Inventory of Industrial Chemicals (AICIS), is a REACH Registered Substance, and is listed by the New Zealand Environmental Protection Authority (EPA) nih.gov. These listings indicate that the substance is subject to regulatory oversight regarding its industrial introduction and use.
Risk assessment for chemical intermediates involves evaluating their potential impact on human health and the environment. Safety data sheets (SDS) for this compound provide information relevant to environmental precautions, such as preventing the product from entering drains, waterways, or soil aksci.comechemi.com. Proper methods for containment and cleaning up spills are outlined to minimize environmental contamination aksci.com. Disposal instructions typically involve burning in a chemical incinerator equipped with an afterburner and scrubber, with care taken due to the material's flammability capotchem.cn. Non-recyclable solutions should be offered to licensed disposal companies capotchem.cn.
While specific comprehensive data on the environmental toxicity, persistence, degradability, bioaccumulative potential, and mobility in soil for this compound may not be readily available in all sources capotchem.cn, regulatory frameworks require consideration of these factors. The assessment of Persistent, Bioaccumulative, and Toxic (PBT) and very Persistent and very Bioaccumulative (vPvB) characteristics is part of chemical safety assessments under regulations like REACH nih.govcapotchem.cn.
The use of this compound as an intermediate in the synthesis of various products, including pharmaceuticals and agrochemicals, highlights the importance of considering its environmental profile throughout the product lifecycle dataintelo.comgoogle.com. The development of new agrochemicals using this compound aims to minimize environmental impact while maintaining efficacy, supporting sustainable farming initiatives dataintelo.com.
Environmental regulations and risk assessments drive the need for continuous improvement in synthesis methods to reduce waste and minimize the release of hazardous substances. The adoption of greener synthetic routes, as discussed in Section 4.3.1, directly contributes to mitigating the environmental risks associated with this compound production.
Laboratory Safety and Regulatory Compliance in Cinnamyl Chloride Research
Hazard Identification and Risk Assessment
Identifying the hazards associated with cinnamyl chloride is the foundational step in conducting a thorough risk assessment for laboratory procedures involving this compound. Safety data sheets (SDS) provide critical information regarding the physical, chemical, and toxicological properties of this compound, which are essential for developing appropriate safety measures.
Irritant and Toxicological Profiles
This compound is recognized as a corrosive substance, capable of causing severe skin burns and eye damage. fishersci.seaksci.comcalpaclab.comthermofisher.comfishersci.com It is also a lachrymator, meaning it irritates the eyes and induces tear production. nih.gov Inhalation of this compound vapors or mist can lead to corrosive injuries to the upper respiratory tract and lungs, and it is considered fatal if inhaled. fishersci.seaksci.comcalpaclab.comthermofisher.comfishersci.comnih.gov Skin contact may result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness. aksci.com Eye contact can cause redness, pain, or severe eye damage. aksci.com Inhalation may also cause irritation of the lungs and respiratory system, and overexposure can lead to serious illness or death. aksci.com this compound may also cause an allergic skin reaction and can cause allergy or asthma symptoms or breathing difficulties if inhaled. fishersci.seaksci.comcalpaclab.comthermofisher.comnih.gov
Exposure Limits and Acute Toxicity Data
Acute Toxicity Data for this compound
| Route of Exposure | Species | Endpoint | Value | Citation |
| Inhalation | Rat | LC50 | 29 mg/m³ / 4 hours | aksci.comthermofisher.comnih.gov |
| Oral | Rat | LD50 | >640 mg/kg | thermofisher.com |
| Oral | Harmful | Harmful if swallowed | fishersci.seaksci.comcalpaclab.comthermofisher.comfishersci.comnih.gov | |
| Dermal | Rat | LD50 | >2000 mg/kg | thermofisher.com |
| Dermal | Corrosive | Causes severe skin burns | fishersci.seaksci.comcalpaclab.comthermofisher.comfishersci.com | |
| Eye Contact | Corrosive | Causes severe eye damage/irritation | fishersci.seaksci.comcalpaclab.comthermofisher.comfishersci.com |
Safe Handling and Storage Protocols in Research Laboratories
Implementing robust safe handling and storage protocols is paramount to minimizing the risks associated with this compound in research laboratories. These protocols encompass the use of personal protective equipment, appropriate ventilation, and procedures for managing spills and emergencies.
Ventilation and Fume Hood Utilization
Adequate ventilation is crucial when working with this compound due to its hazardous vapors. Use only under a chemical fume hood to minimize exposure to airborne concentrations. aksci.comthermofisher.com Ensure adequate general and local exhaust ventilation to keep airborne concentrations low. aksci.com Facilities storing or utilizing this material should be equipped with an eyewash fountain and safety showers. aksci.comthermofisher.com
Regulatory Frameworks and Compliance in Chemical Research
Chemical research laboratories are subject to a variety of regulations designed to minimize hazards associated with the handling, storage, and disposal of hazardous substances. These frameworks are established by governmental bodies and are complemented by internal institutional safety management systems. Compliance with these regulations is mandatory for all personnel involved in laboratory operations.
OSHA Standards and Chemical-Specific Regulations
In the United States, the Occupational Safety and Health Administration (OSHA) plays a significant role in regulating workplace safety, including chemical laboratories. The most notable OSHA standard applicable to research laboratories is 29 CFR 1910.1450, also known as the Occupational Exposure to Hazardous Chemicals in Laboratories standard, or simply the "OSHA Lab Standard". labmanager.comnmsu.eduvcu.eduusda.govfiu.edu This standard is designed to protect laboratory workers from health hazards associated with hazardous chemicals. nmsu.eduvcu.eduusda.gov
The OSHA Lab Standard requires employers to develop and implement a written Chemical Hygiene Plan (CHP). labmanager.comvcu.eduusda.govfiu.edu The CHP outlines procedures, equipment, personal protective equipment (PPE), and work practices to protect employees from chemical hazards in the laboratory. vcu.edufiu.edu Key components of a CHP include identifying hazards, determining employee exposures, and developing standard operating procedures (SOPs) for the safe use of chemicals. labmanager.com
While the OSHA Lab Standard provides a comprehensive framework for chemical safety in laboratories, specific chemicals like this compound may also be subject to additional regulations or guidelines based on their inherent properties. This compound is classified as hazardous, with hazard statements indicating it is harmful if swallowed, causes severe skin burns and eye damage, is fatal if inhaled, and may cause an allergic skin reaction or asthma symptoms or breathing difficulties if inhaled. fishersci.comfishersci.seaksci.comcalpaclab.com These classifications necessitate specific control measures and handling procedures outlined in Safety Data Sheets (SDS) and incorporated into the laboratory's CHP and SOPs. labmanager.comwwu.edu SDSs for this compound provide critical information on hazards, safe handling, storage, and disposal. wwu.edu
Other relevant OSHA standards that apply to research laboratories include Hazard Communication (29 CFR 1910.1200), which requires employers to inform and train employees about chemical hazards, and standards related to respiratory protection (29 CFR 1910.134), electrical safety, and fire safety. labmanager.com
Institutional Safety Management Systems
Beyond external regulatory requirements, research institutions must establish and maintain robust internal safety management systems. These systems provide the framework for implementing regulatory compliance and fostering a culture of safety within the laboratory environment. mdpi.comresearchgate.net
Institutional safety management systems typically involve several key elements:
Comprehensive Safety Manuals and Chemical Hygiene Plans: These documents detail institutional policies, procedures, and responsibilities for the safe use and handling of hazardous materials, often based on government regulations and professional standards. umass.eduwashington.edu A laboratory-specific CHP may complement the institutional plan, addressing unique hazards and procedures within a particular research group. umass.edu
Chemical Inventory Management: Maintaining an accurate inventory of chemicals is crucial for safety and compliance. Systems like chemical inventory databases help track chemicals, manage storage limits, and provide access to SDSs. nmsu.eduvcu.eduwwu.eduumass.educhemicalsafety.com
Training and Education: Institutions are responsible for providing comprehensive safety training to all personnel, including students and employees. wwu.eduwashington.edu Training should cover the nature of chemical and physical hazards, methods for detecting the presence or release of hazardous materials, and procedures for self-protection, including appropriate work practices, use of PPE, and emergency procedures. wwu.edu
Standard Operating Procedures (SOPs): Developing and implementing written SOPs for specific experiments and procedures involving hazardous chemicals, such as this compound, is a critical aspect of institutional safety. labmanager.comwashington.edu SOPs detail the required precautions for safe use and handling. labmanager.com
Emergency Preparedness and Response: Institutional systems must include procedures for responding to chemical spills, fires, and medical emergencies. nmsu.eduusda.gov This includes having appropriate safety equipment readily available, such as eyewashes, safety showers, and fire extinguishers. washington.educarleton.cafishersci.com
Regular Inspections and Audits: Periodic safety inspections and audits help identify potential hazards and ensure compliance with established protocols. washington.edu Findings from inspections should be addressed promptly. washington.edu
Waste Management: Proper procedures for the disposal of chemical waste are essential for environmental protection and regulatory compliance. nmsu.edumdpi.comumass.edu Institutions often have centralized systems for managing hazardous waste. umass.edu
Q & A
Q. What are the recommended laboratory methods for synthesizing cinnamyl chloride, and how do reaction conditions influence yield?
this compound can be synthesized via the Schotten-Baumann reaction, where cinnamyl alcohol reacts with acyl chlorides (e.g., thionyl chloride) under alkaline conditions. Key steps include:
- Reagent selection : Thionyl chloride (SOCl₂) is commonly used due to its efficiency in converting alcohols to chlorides.
- Temperature control : Maintain temperatures below 40°C to minimize side reactions such as polymerization.
- Purification : Distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) yields high-purity product .
- Safety : Conduct reactions in a fume hood with appropriate PPE due to SOCl₂’s corrosive and toxic nature .
Q. What storage conditions are critical to maintaining this compound’s stability?
this compound is prone to hydrolysis and decomposition. Recommended protocols include:
- Container : Store in amber glass or corrosion-resistant containers under inert gas (e.g., argon).
- Temperature : Keep at 2–8°C in a cool, dry environment.
- Incompatibilities : Avoid contact with water, strong oxidizers, or bases. Add stabilizers like sodium carbonate (1–2% w/w) to inhibit decomposition .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate.
- Spill management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions.
- First aid : For skin contact, rinse immediately with water for 15+ minutes; seek medical attention for burns or inhalation exposure .
Advanced Research Questions
Q. How can transition-metal catalysts optimize enantioselective allylic alkylations using this compound?
this compound serves as an electrophilic allylic substrate in asymmetric catalysis. Key methodologies include:
- Catalyst systems : Palladium complexes (e.g., [(allyl)PdCl]₂) with chiral ligands (e.g., (R)-methoxyfurylbiphep) achieve >99% enantiomeric excess in cross-coupling reactions.
- Reaction tuning : Adjust ligand-to-metal ratios and solvent polarity (e.g., THF vs. DCM) to enhance stereoselectivity.
- Mechanistic insight : The η³-allyl palladium intermediate facilitates nucleophilic attack, with electronic effects from the cinnamyl group stabilizing transition states .
Q. What spectroscopic and computational methods are effective in characterizing this compound’s reactivity?
- Spectroscopy :
- ¹H/¹³C NMR : Identify vinyl proton shifts (δ 6.3–6.8 ppm) and chlorine’s deshielding effect on adjacent carbons.
- IR : Detect C-Cl stretching at ~550–650 cm⁻¹ and C=C absorption at ~1630 cm⁻¹.
- Computational modeling : DFT calculations predict regioselectivity in electrophilic additions by analyzing LUMO distribution and charge density .
Q. How does this compound perform in green chemistry applications, such as solvent-free enzymatic synthesis?
In solvent-free systems:
Q. What are the challenges in scaling up electrocatalytic carboxylation of this compound with CO₂?
Using [Cu]@Ag bimetallic catalysts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
